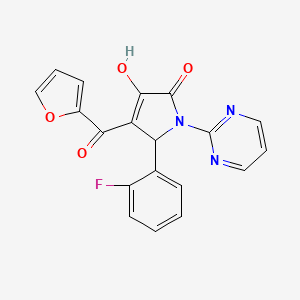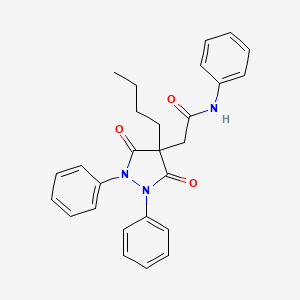![molecular formula C15H22N4O4 B3988562 2-(4-morpholinyl)-N-{3-[(4-nitrophenyl)amino]propyl}acetamide](/img/structure/B3988562.png)
2-(4-morpholinyl)-N-{3-[(4-nitrophenyl)amino]propyl}acetamide
Overview
Description
2-(4-morpholinyl)-N-{3-[(4-nitrophenyl)amino]propyl}acetamide, commonly known as MNA-715, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. MNA-715 belongs to the class of compounds known as nitroanilines, which have been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Mechanism of Action
The exact mechanism of action of MNA-715 is not fully understood. However, it is believed to exert its anti-cancer effects through the inhibition of various signaling pathways involved in cell growth and proliferation.
Biochemical and Physiological Effects:
MNA-715 has been found to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, MNA-715 has been shown to possess anti-inflammatory and analgesic properties. It has also been found to have a positive effect on the immune system, enhancing the body's ability to fight off infections and diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of MNA-715 for lab experiments is its potency and specificity. It has been found to be highly effective against a variety of cancer cell lines, making it a valuable tool for cancer research. However, one of the limitations of MNA-715 is its potential toxicity, which can limit its use in certain experimental settings.
Future Directions
There are several areas of future research that could be explored with MNA-715. One potential direction is the development of new cancer therapies based on MNA-715 and other nitroaniline compounds. Another area of research could be the investigation of the potential use of MNA-715 in the treatment of other diseases, such as inflammatory disorders and autoimmune diseases. Additionally, further studies could be conducted to better understand the mechanism of action of MNA-715 and its effects on various signaling pathways in the body.
Scientific Research Applications
MNA-715 has been studied extensively for its potential therapeutic applications in various fields of medicine. One of the primary areas of research has been in the treatment of cancer. Studies have shown that MNA-715 has potent anti-cancer activity against a variety of cancer cell lines, including breast, colon, and lung cancer.
properties
IUPAC Name |
2-morpholin-4-yl-N-[3-(4-nitroanilino)propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4/c20-15(12-18-8-10-23-11-9-18)17-7-1-6-16-13-2-4-14(5-3-13)19(21)22/h2-5,16H,1,6-12H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCJUVHAWLNQKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NCCCNC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-[3-hydroxy-4-(5-methyl-2-furoyl)-5-(3-nitrophenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3988482.png)
![5-(4-chlorophenyl)-7-(4-ethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3988498.png)

![5-butyl-3-(2-furyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B3988510.png)

![2-{[3-(2-hydroxyethyl)-4-(3-methyl-2-buten-1-yl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B3988517.png)
![N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3988518.png)
![N-[1-[(2-ethoxyphenyl)amino]-2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B3988519.png)
![8-[4-(2-methoxyphenyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B3988529.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B3988532.png)
![N-(2,3-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B3988535.png)


![1-(2-methoxy-4-{[(3-methoxybenzyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B3988553.png)